N-(3,5-dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Descripción
This compound is a pyrazine derivative featuring a sulfanylacetamide linker and two dimethylphenyl substituents. No direct CAS registration or clinical trial data for this compound is available in the provided evidence, necessitating structural and functional comparisons with analogues.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-14-9-15(2)11-18(10-14)24-20(26)13-28-21-22(27)25(8-7-23-21)19-6-5-16(3)17(4)12-19/h5-12H,13H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSGNKUUCVMLMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=CC(=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(3,5-dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide is a compound that has drawn significant interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : N-(3,5-dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
- Molecular Formula : C22H23N3O4S
- Molecular Weight : 425.5 g/mol
- Structural Formula :
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antimicrobial , anticancer , and anti-inflammatory properties. Research indicates that it may interact with various biological targets, leading to therapeutic effects.
Antimicrobial Activity
Studies have shown that N-(3,5-dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide exhibits antimicrobial properties against a range of pathogens. In vitro assays demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Research findings suggest that it induces apoptosis in cancer cell lines through the activation of caspases and the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
| Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 12.5 | Apoptosis induction |
| A549 (lung) | 15.0 | PI3K/Akt inhibition |
| HeLa (cervical) | 10.0 | MAPK pathway modulation |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. In vivo studies indicated a decrease in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in models of acute inflammation. The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling.
Case Studies
-
Case Study on Anticancer Effects :
A recent study published in Journal of Medicinal Chemistry investigated the effects of N-(3,5-dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide on breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis markers compared to control groups . -
Antimicrobial Efficacy :
In another study focused on antimicrobial activity, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed effective inhibition at concentrations as low as 8 μg/mL, suggesting potential for development as an antibacterial agent .
Comparación Con Compuestos Similares
Structural and Functional Comparisons with Similar Compounds
Core Structure and Substituent Variations
The compound shares structural motifs with pyrido[1,2-a]pyrimidin-4-one derivatives listed in , such as:
- 2-(3,4-dimethylphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (EP Patent): Core: Pyrido-pyrimidinone (vs. pyrazine in the target compound). Substituents: 3,4-dimethylphenyl at position 2; piperazine at position 5.
- 2-[4-(dimethylamino)phenyl]-7-[(3S)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one (EP Patent): Substituent Comparison: Dimethylamino group at position 4 (vs. dimethylphenyl in the target compound). Functional Implication: The dimethylamino group could enhance solubility but reduce steric bulk compared to dimethylphenyl .
Table 1: Substituent and Core Structure Comparison
| Compound | Core Structure | Position 2/4 Substituent | Position 7 Substituent |
|---|---|---|---|
| Target Compound | 3-Oxopyrazine | 3,4-Dimethylphenyl | Sulfanylacetamide |
| 2-(3,4-dimethylphenyl)-7-(piperazin-1-yl) | Pyrido-pyrimidinone | 3,4-Dimethylphenyl | Piperazine |
| 2-[4-(dimethylamino)phenyl]-7-[(3S)-3-Me-piperazinyl] | Pyrido-pyrimidinone | 4-Dimethylaminophenyl | 3-Methylpiperazine |
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Piperazine-containing analogues (e.g., EP Patent compounds) may exhibit improved metabolic stability due to reduced susceptibility to oxidative metabolism compared to the sulfanylacetamide linker .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
